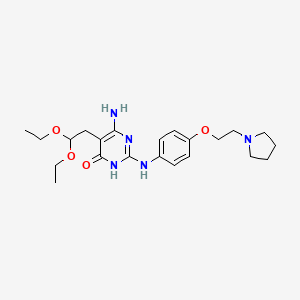
巴托铜灵二磺酸二钠盐水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bathocuproine disulfonic acid (BCDS) is a stable Cu+ chelator and BCDS-Cu+ inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine. It is an extracellular copper chelator.
科学研究应用
重金属铜离子检测
巴托铜灵二磺酸二钠盐水合物 (BCS) 已被用于一种快速检测重金属铜离子的新方法 . 此方法基于比色纸条和优化光谱方法,两者都经济高效。 铜纸条测试的检测限通过直接目视观察为 0.5 mg/L,检测时间不到 1 分钟 .
食品和环境监测
该化合物已被用于食品和环境的现场快速且经济高效的铜监测 . 通过优化光谱法测定的葡萄、桃子、苹果、菠菜和卷心菜的检测结果分别为 0.91 μg/g、0.87 μg/g、0.19 μg/g、1.37 μg/g 和 0.39 μg/g .
生物样品中铜和铁的测定
巴托铜灵二磺酸二钠盐水合物用于生物样品中铜和铁的测定 . 这种应用在生物化学和分子生物学领域尤为重要。
拟南芥幼苗中特异性测定的铜螯合剂
该化合物已被用作拟南芥幼苗中特异性测定的铜螯合剂 . 此应用在植物生物学研究中特别有用。
细胞中超氧化物歧化酶测定的抑制剂
巴托铜灵二磺酸二钠盐水合物已被用作细胞中超氧化物歧化酶测定的电子链相关自由基生成抑制剂 . 此应用在细胞生物学和氧化应激研究领域尤为重要。
大鼠自由基生成的 研究
作用机制
Target of Action
Bathocuproinedisulfonic acid disodium salt hydrate, also known as disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate, primarily targets copper ions (Cu+) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength .
Mode of Action
This compound acts as a stable Cu+ chelator . Chelation involves the formation of multiple bonds between a molecule (the chelator) and a metal ion (in this case, Cu+). In doing so, it effectively sequesters the copper ions, preventing them from participating in their typical biological activities .
Biochemical Pathways
By chelating copper ions, bathocuproinedisulfonic acid disodium salt hydrate can impact various biochemical pathways where copper is a key player. For instance, it can inhibit the activity of certain enzymes that require copper ions for their function . It has also been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells .
Result of Action
The molecular and cellular effects of bathocuproinedisulfonic acid disodium salt hydrate’s action primarily stem from its ability to chelate copper ions. By sequestering these ions, it can inhibit the function of copper-dependent enzymes and proteins, potentially leading to various downstream effects depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bathocuproinedisulfonic acid disodium salt hydrate. For instance, the presence and concentration of copper ions in the environment would directly affect its ability to act as a chelator. Moreover, factors such as pH and temperature could potentially influence its stability and effectiveness .
生化分析
Biochemical Properties
Bathocuproinedisulfonic acid disodium salt hydrate plays a significant role in biochemical reactions. It acts as a chelator in electron spin resonance spin trapping technique to study free radical generation . It is also used as a reagent for the determination of Cu and Cu-protein complexes .
Cellular Effects
Bathocuproinedisulfonic acid disodium salt hydrate has been found to have effects on various types of cells and cellular processes. It is an extracellular copper chelator . It inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine .
Molecular Mechanism
The molecular mechanism of action of Bathocuproinedisulfonic acid disodium salt hydrate involves its ability to chelate Cu+ ions. This chelation ability allows it to inhibit the activity of certain enzymes, such as the HIV-1 wild type protease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bathocuproinedisulfonic acid disodium salt hydrate can change over time. It has been used to study free radical generation in rats with acute sodium formate poisoning .
属性
CAS 编号 |
1257642-74-2 |
|---|---|
分子式 |
C26H22N2NaO7S2 |
分子量 |
561.6 g/mol |
IUPAC 名称 |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate |
InChI |
InChI=1S/C26H20N2O6S2.Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;1H2 |
InChI 键 |
ZTVOHAIVPLYHEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].O.[Na+].[Na+] |
规范 SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O.O.[Na] |
产品来源 |
United States |
Q1: How does Bathocuproinedisulfonic acid disodium salt hydrate contribute to the functionality of the Cu-T1 sensor?
A1: Bathocuproinedisulfonic acid disodium salt hydrate (BCS) plays a crucial role in the Cu-T1 sensor by selectively binding to Copper(I) ions. [] This interaction forms a stable Cu(I)-BCS complex in aqueous solutions. The formation of this complex significantly alters the longitudinal relaxation time (T1) of water protons compared to a solution containing free Copper(II) ions. This difference in T1 values serves as the measurable signal in the Cu-T1 sensor. Essentially, BCS enables the detection of redox reactions involving Copper(II) and Copper(I) by creating a distinct and measurable change in the magnetic environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)



![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)
![5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B594604.png)


![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)
